2-Mesatp

Description

BenchChem offers high-quality 2-Mesatp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mesatp including the price, delivery time, and more detailed information at info@benchchem.com.

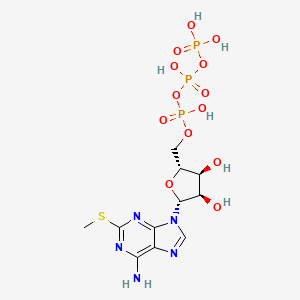

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOBOKJVOTYSJV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037146 | |

| Record name | 2-Methyl-thio-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43170-89-4 | |

| Record name | 2-Methyl-thio-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Mesatp on P2Y1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) on the P2Y1 receptor. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction, supported by quantitative data and visual diagrams.

Core Mechanism: Competitive Antagonism

The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the endogenous agonist Adenosine Diphosphate (ADP).[1] This activation is crucial for initiating platelet aggregation.[2] 2-MeSATP, a derivative of adenosine triphosphate, functions as a competitive antagonist at the P2Y1 receptor.[3]

Initial studies suggested 2-MeSATP might act as an agonist, but this was later attributed to contamination with 2-MeSADP, a potent P2Y1 agonist.[4][5] Purified 2-MeSATP demonstrates clear antagonist properties, particularly at low receptor expression levels where it effectively blocks ADP-mediated signaling.[3] It competes with ADP for the same binding site within the transmembrane helical bundle of the receptor. By binding to this orthosteric site, 2-MeSATP prevents the conformational change required for G-protein coupling and subsequent signal transduction.

Inhibition of the Gq/11 Signaling Pathway

P2Y1 receptors are canonically coupled to the Gq/11 family of G-proteins.[6][7] The binding of an agonist like ADP triggers a well-defined signaling cascade that 2-MeSATP effectively blocks.

The canonical P2Y1 signaling pathway proceeds as follows:

-

G-Protein Activation: Agonist binding causes a conformational change in the P2Y1 receptor, leading to the activation of the associated Gq/11 protein.[8]

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).[7][9]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[10]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates downstream targets.

-

Physiological Response: In platelets, this cascade culminates in platelet shape change and the initial, reversible phase of aggregation.[2][11]

2-MeSATP, by preventing the initial G-protein activation, halts this entire sequence of events.

Caption: P2Y1 receptor Gq signaling pathway and the inhibitory action of 2-MeSATP.

Quantitative Data Summary

The potency and binding affinity of 2-MeSATP and related compounds have been characterized through various assays. The following table summarizes key quantitative data.

| Compound | Parameter | Species/System | Assay Type | Value |

| 2-MeSATP | Agonist/Antagonist | Purified human P2Y1 | Reconstituted Liposomes | Full Agonist / Competitive Antagonist[3] |

| 2-MeSADP | EC50 | Human P2Y1 | - | 5.1 nM (pEC50 8.29)[12] |

| Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 70 ± 30 nM[13] | |

| ADP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 625 ± 37 nM[13] |

| ATP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 16,250 ± 875 nM[13] |

| MRS2500 | Ki | Human P2Y1 | Radioligand Binding | 0.8 nM[14] |

| pKi | Human P2Y1 | - | 8.8 - 9.1[3] | |

| BPTU | Ki | P2Y1R Membrane | Binding Assay | 6 nM[7] |

| IC50 | Human Platelet Aggregation | ADP-induced | 2.1 µM[7] |

Note: The dual role of 2-MeSATP as an agonist or antagonist can depend on the level of receptor expression and the specific experimental conditions.[3] 2-MeSADP is a potent agonist often used to stimulate the P2Y1 receptor in antagonist characterization studies.

Key Experimental Protocols

The mechanism of 2-MeSATP has been elucidated through several key experimental techniques.

These assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor.[15] They directly measure the interaction between a compound and the receptor protein.

Detailed Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells (e.g., Sf9 insect cells or HEK293 cells) recombinantly expressing the human P2Y1 receptor.[8][13]

-

Radioligand Selection: A high-affinity, selective P2Y1 radiolabeled antagonist, such as [³²P]MRS2500 or [¹²⁵I]MRS2500, is used at a fixed concentration (typically near its Kd value).[13][14]

-

Competitive Binding: The cell membranes and radioligand are incubated with a range of concentrations of the unlabeled test compound (e.g., 2-MeSATP).

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Receptor-bound radioligand is then separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the direct consequence of Gq-coupled receptor activation—the release of intracellular calcium.[10] It is widely used to screen for agonists and antagonists.[16][17]

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are plated in a microplate (e.g., 96- or 384-well).[18] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[16]

-

Antagonist Pre-incubation: To test for antagonism, cells are pre-incubated with various concentrations of the test compound (2-MeSATP) for a defined period.

-

Agonist Stimulation: The assay is initiated by adding a known P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to the wells.

-

Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using an instrument like a Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.[10]

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

This assay provides a physiologically relevant measure of the effect of P2Y1 antagonists on the primary function of the receptor in platelets.[19]

Detailed Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with citrate.[11]

-

Instrumentation: A light transmission aggregometer is used, which measures changes in light passing through the PRP suspension as platelets aggregate.

-

Assay Procedure:

-

Measurement: Light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Data Analysis: The maximum extent of aggregation is measured, and the inhibitory effect of the antagonist is calculated to determine an IC50 value.

Caption: Workflow for a light transmission platelet aggregation assay.

References

- 1. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. berthold.com [berthold.com]

- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacodynamic interplay of the P2Y(1), P2Y(12), and TxA(2) pathways in platelets: the potential of triple antiplatelet therapy with P2Y(1) receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 2-methylthioadenosine 5'-triphosphate (2-MeSATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable analog of adenosine 5'-triphosphate (ATP) that has become an invaluable tool in the study of purinergic signaling. Its resistance to degradation by ectonucleotidases, compared to ATP, makes it a reliable agonist for probing the function of P2 purinergic receptors, particularly the P2Y and P2X families. This technical guide provides a comprehensive overview of the core chemical properties of 2-MeSATP, its interactions with purinergic receptors, and the signaling pathways it modulates. The information is presented to be a key resource for researchers in pharmacology, cell biology, and drug development.

Physicochemical Properties

2-MeSATP is a derivative of ATP with a methylthio group substituted at the 2-position of the adenine ring. This modification significantly alters its pharmacological profile while maintaining its ability to bind to and activate specific purinergic receptors.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₅O₁₃P₃S | --INVALID-LINK--[1] |

| Molecular Weight | 553.28 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | --INVALID-LINK--[1] |

| CAS Number | 43170-89-4 | --INVALID-LINK--[1] |

| Solubility | Soluble in water and PBS (pH 7.2) at 10 mg/mL. | --INVALID-LINK--[2] |

| Computed XLogP3 | -4.9 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 304 Ų | --INVALID-LINK--[1] |

Receptor Binding and Functional Activity

2-MeSATP is a potent agonist for several subtypes of P2Y and P2X receptors. Its binding affinity and functional potency vary depending on the receptor subtype and the experimental system. There has been some debate in the scientific literature regarding whether the agonist activity of 2-MeSATP at the P2Y₁ receptor is intrinsic or due to contamination with its hydrolysis product, 2-methylthioadenosine 5'-diphosphate (2-MeSADP), a potent and selective P2Y₁ agonist. However, several studies have provided evidence that 2-MeSATP itself can act as an agonist at the P2Y₁ receptor, albeit sometimes as a partial or low-efficacy agonist.[3][4]

| Receptor Subtype | Agonist/Antagonist Activity | EC₅₀/pEC₅₀/Kᵢ | Cell Type/System | Reference |

| P2Y₁ | Agonist (controversial, may act as a partial agonist or its activity may be due to 2-MeSADP contamination) | EC₅₀ = 51 nM (inositol phosphate accumulation) | 1321N1 astrocytoma cells expressing human P2Y₁ receptors | --INVALID-LINK--[2] |

| P2Y₁₁ | Agonist | Low potency (less potent than ATP) | Recombinant human P2Y₁₁ receptor expressed in 1321N1 and CHO-K1 cells | --INVALID-LINK--[5] |

| P2X₂ | Agonist | - | - | --INVALID-LINK--[2] |

| Atypical P2Y-like receptor | Agonist | EC₅₀ = 27 nM (intracellular Ca²⁺ increase) | Brain capillary endothelial cells | --INVALID-LINK--[6] |

Signaling Pathways

2-MeSATP elicits its cellular effects by activating distinct signaling cascades upon binding to its target receptors. The primary and most well-characterized pathway involves the activation of Gq-coupled P2Y receptors, leading to the mobilization of intracellular calcium. Additionally, 2-MeSATP can influence cyclic AMP (cAMP) levels through its interaction with P2Y₁₁ receptors and potentially through inhibition of adenylyl cyclase.

Phosphoinositide Signaling Pathway

Activation of Gq-coupled P2Y receptors, such as the P2Y₁ receptor, by 2-MeSATP initiates the phosphoinositide signaling cascade. This pathway is crucial for regulating a wide range of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.

Modulation of Cyclic AMP (cAMP) Signaling

2-MeSATP can also influence intracellular levels of the second messenger cyclic AMP (cAMP). This can occur through its action on the P2Y₁₁ receptor, which is uniquely coupled to both the phosphoinositide pathway (via Gq) and the adenylyl cyclase pathway (via Gs), leading to an increase in cAMP.[5] Conversely, some evidence suggests that 2-MeSATP can act as an inhibitor of adenylyl cyclase, which would lead to a decrease in cAMP levels.[6] The net effect on cAMP likely depends on the specific P2Y receptor subtypes expressed in a given cell type.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of 2-MeSATP are essential for ensuring the quality and reliability of research findings.

Synthesis of 2-MeSATP

The synthesis of 2-substituted ATP analogs, including 2-MeSATP, can be achieved through a multi-step chemical synthesis process. A general approach involves the modification of a commercially available adenosine precursor followed by phosphorylation.

General Workflow for Synthesis:

-

Starting Material: 2-Iodoadenosine is a common starting material.

-

Introduction of the Methylthio Group: The 2-iodo group can be displaced with a methylthio group using a suitable reagent like sodium thiomethoxide.

-

Protection of Ribose Hydroxyl Groups: To ensure selective phosphorylation at the 5' position, the 2' and 3' hydroxyl groups of the ribose are typically protected, for example, by acetylation.

-

Triphosphorylation: The protected 2-methylthioadenosine is then triphosphorylated at the 5' position. A common method is the Ludwig-Eckstein reaction, which involves the use of salicyl chlorophosphite followed by reaction with pyrophosphate and subsequent oxidation.

-

Deprotection: The protecting groups on the ribose are removed to yield the final 2-MeSATP product.

Purification by Preparative HPLC

High-performance liquid chromatography (HPLC) is the standard method for purifying 2-MeSATP from the reaction mixture and any potential contaminants like 2-MeSADP.

General Preparative HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV absorbance at 260 nm is used to monitor the elution of the nucleotide.

-

Fraction Collection: Fractions corresponding to the 2-MeSATP peak are collected.

-

Post-Purification: The collected fractions are often lyophilized to remove the volatile buffer and solvent, yielding the purified 2-MeSATP as a salt.

Analytical Characterization

The identity and purity of the synthesized 2-MeSATP should be confirmed using various analytical techniques.

-

¹H and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR can confirm the presence of the methylthio group and the overall structure of the adenosine moiety. ³¹P NMR is crucial for confirming the presence and connectivity of the triphosphate chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass analysis. Fragmentation patterns in MS/MS can provide further structural confirmation.

Conclusion

2-methylthioadenosine 5'-triphosphate is a powerful pharmacological tool for investigating purinergic signaling. Its enhanced stability compared to ATP, coupled with its potent and varied activity at P2Y and P2X receptors, makes it an essential ligand for researchers in numerous fields. A thorough understanding of its chemical properties, receptor pharmacology, and the signaling pathways it modulates is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the purinergic system. This guide provides a foundational resource for scientists working with this important molecule.

References

- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methylthioadenosine-5'-triphosphate | 43170-89-4 | NM72044 [biosynth.com]

Biological Activity of 2-MesATP in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of 2-Methylthioadenosine triphosphate (2-MeSATP) in neuronal cells. It details the compound's mechanism of action, its effects on neuronal signaling and viability, and provides established experimental protocols for its study.

Core Concepts: 2-MeSATP and its Role in Neuronal Function

2-Methylthioadenosine triphosphate (2-MeSATP) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for several purinergic receptors, particularly the P2Y₁ receptor subtype, which is widely expressed in the central nervous system. Its interaction with these receptors on neuronal and glial cells triggers a cascade of intracellular events, leading to the modulation of neuronal excitability, synaptic transmission, and cell survival. Understanding the biological activity of 2-MeSATP is crucial for elucidating the roles of purinergic signaling in both physiological and pathological conditions of the nervous system.

Mechanism of Action: Receptor Activation and Signaling Pathways

The primary molecular target of 2-MeSATP in neuronal cells is the G-protein coupled P2Y₁ receptor. Activation of this receptor initiates a well-defined signaling cascade.

P2Y₁ Receptor-Mediated Signaling

Upon binding of 2-MeSATP to the P2Y₁ receptor, the associated Gαq/11 protein is activated. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The subsequent rise in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including ion channels, ultimately altering neuronal function.

P2Y₁ Receptor Signaling Pathway Activated by 2-MeSATP.

Quantitative Data on the Biological Activity of 2-MeSATP

The following tables summarize the quantitative data on the effects of 2-MeSATP in various neuronal and related cell types.

| Cell Type | Assay | Parameter | Value | Reference |

| Rat Brain Capillary Endothelial Cells | Calcium Mobilization | EC₅₀ | 27 nM | [1] |

| Rat Hepatocytes | Glycogen Phosphorylase Activation | Kₐ | 20 nM | [2] |

| 1321N1 Astrocytoma (human P2Y₁ expressing) | Inositol Phosphate Accumulation | EC₅₀ | 51 nM | |

| Rat Primary Arcuate Nucleus Neurons | Calcium Influx | - | 1 µM induces influx | |

| Rat Conjunctival Goblet Cells | Intracellular Calcium Increase | Maximal Response | 10⁻⁵ M | [3] |

Note: EC₅₀ (Half-maximal effective concentration) and Kₐ (Activation constant) values indicate the concentration of 2-MeSATP required to elicit a half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 2-MeSATP in neuronal cells.

Intracellular Calcium Imaging

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-MeSATP application using a fluorescent calcium indicator.

Experimental Workflow for Calcium Imaging.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal culture

-

Glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

-

Culture medium appropriate for the chosen cell type

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Balanced salt solution (BSS), e.g., Hanks' Balanced Salt Solution (HBSS)

-

2-MeSATP stock solution

-

Fluorescence microscope equipped with a perfusion system and appropriate filter sets

Procedure:

-

Cell Plating: Seed neuronal cells onto sterile glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in BSS.

-

Remove the culture medium from the cells and wash gently with BSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with BSS to remove any extracellular dye.

-

Imaging:

-

Mount the dish or coverslip onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with BSS at a constant rate.

-

Record baseline fluorescence for a few minutes to ensure a stable signal.

-

Switch the perfusion to a solution containing the desired concentration of 2-MeSATP.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at a single wavelength (e.g., 510 nm).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.

-

Plot the peak change in [Ca²⁺]i against the concentration of 2-MeSATP to generate a dose-response curve and determine the EC₅₀ value.

-

Patch-Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of 2-MeSATP on ion channel activity and neuronal excitability.

Materials:

-

Neuronal cells cultured on coverslips

-

Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and microforge

-

External solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal solution (pipette solution) with appropriate ionic composition

-

2-MeSATP stock solution

-

Pharmacological agents for isolating specific ion currents (e.g., tetrodotoxin to block sodium channels)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Gigaohm Seal Formation:

-

Lower the patch pipette towards a target neuron while applying positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Recording:

-

Voltage-clamp mode: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion currents. Record baseline currents and then apply 2-MeSATP to the external solution to observe its effect on the currents.

-

Current-clamp mode: Inject current to measure the resting membrane potential and evoke action potentials. Apply 2-MeSATP and observe changes in membrane potential and firing frequency.

-

-

Data Analysis:

-

Analyze the recorded currents or voltage traces using appropriate software.

-

Measure parameters such as current amplitude, activation/inactivation kinetics, current-voltage (I-V) relationship, resting membrane potential, and action potential firing rate.

-

Compare these parameters before and after the application of 2-MeSATP to quantify its effects.

-

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the potential cytotoxic or neuroprotective effects of 2-MeSATP.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well culture plates

-

Culture medium

-

2-MeSATP stock solution

-

A neurotoxic agent (for neuroprotection studies, e.g., glutamate, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Cytotoxicity Assay: Replace the medium with fresh medium containing various concentrations of 2-MeSATP.

-

Neuroprotection Assay: Pre-treat the cells with various concentrations of 2-MeSATP for a specific duration (e.g., 1-2 hours) before exposing them to a neurotoxic agent.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control (untreated) cells.

-

For neuroprotection studies, compare the viability of cells treated with the neurotoxin alone to those pre-treated with 2-MeSATP.

-

Conclusion

2-MeSATP serves as a valuable pharmacological tool for investigating the multifaceted roles of purinergic signaling in the nervous system. Its primary action through P2Y₁ receptors elicits a robust calcium signal that modulates a variety of downstream targets, influencing neuronal excitability and potentially cell fate. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate biological activities of 2-MeSATP in neuronal cells, contributing to a deeper understanding of purinergic modulation in health and disease.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and may require optimization for specific cell types and experimental conditions. Always adhere to laboratory safety guidelines and institutional regulations.

References

The Discovery and Synthesis of 2-Methylthio-ATP: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-methylthioadenosine-5'-triphosphate (2-MeSATP). Initially identified as a potent agonist at P2 purinergic receptors, 2-MeSATP has become an invaluable tool for the pharmacological characterization of P2Y and P2X receptor subtypes. This document details the chemical synthesis of 2-MeSATP, presents its pharmacological properties in a structured format, and outlines key experimental protocols for its characterization. Furthermore, it elucidates the primary signaling pathways activated by 2-MeSATP, offering researchers, scientists, and drug development professionals a thorough resource for utilizing this compound in their studies.

Introduction

Extracellular nucleotides, such as adenosine-5'-triphosphate (ATP), play a crucial role in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G protein-coupled receptors. The diverse physiological responses mediated by these receptors have made them attractive targets for therapeutic intervention.

The pharmacological dissection of P2 receptor subtypes has been greatly aided by the development of synthetic nucleotide analogs with improved potency and selectivity. Among these, 2-methylthio-ATP (2-MeSATP) has emerged as a particularly potent agonist at several P2Y and P2X receptors. Its discovery and subsequent characterization have significantly advanced our understanding of purinergic signaling. This guide aims to provide an in-depth technical resource on 2-MeSATP, covering its synthesis, pharmacological profile, and the experimental methodologies used to investigate its function.

Synthesis of 2-Methylthio-ATP

The synthesis of 2-MeSATP is a multi-step process that begins with the modification of adenosine to introduce the 2-methylthio group, followed by phosphorylation to yield the triphosphate. The general synthetic scheme is outlined below.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 2-MeSATP.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Thioadenosine from Adenosine

This procedure is adapted from the general methods for the synthesis of 2-thioadenosine.[1]

-

Preparation of Adenosine N-oxide: Dissolve adenosine in a suitable solvent (e.g., a mixture of water and acetic acid). Add hydrogen peroxide and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, the product can be precipitated and purified.

-

Thionation: Dissolve the adenosine N-oxide in a mixture of water and methanol. Add carbon disulfide (CS2) and heat the mixture in a sealed, pressure-resistant vessel at approximately 110°C for 5 hours. After cooling, the crystalline 2-thioadenosine product can be collected by filtration, washed with water and ethanol, and dried.[1]

Step 2: Synthesis of 2-Methylthioadenosine

-

Dissolve 2-thioadenosine in an aqueous solution of sodium hydroxide (e.g., 0.25 M NaOH).

-

Add ethanol to the solution, followed by an excess of methyl iodide.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture with hydrochloric acid and evaporate the solvent in vacuo. The product, 2-methylthioadenosine, can be purified by crystallization or column chromatography.[1]

Step 3: Phosphorylation to 2-Methylthio-ATP

This step is adapted from established methods for nucleoside triphosphate synthesis.[1]

-

Preparation of Tri-n-butylammonium Pyrophosphate: Dissolve sodium pyrophosphate decahydrate in water and treat with a proton-form ion-exchange resin. Filter the resulting pyrophosphoric acid solution into a cooled solution of tributylamine in ethanol.

-

Phosphorylation Reaction: Dissolve 2-methylthioadenosine in a suitable solvent (e.g., trimethyl phosphate). Add phosphorus oxychloride (POCl3) at a low temperature (e.g., 0°C).

-

After stirring for a few hours, add the prepared tri-n-butylammonium pyrophosphate solution and continue stirring.

-

Quench the reaction with a buffer solution (e.g., triethylammonium bicarbonate).

-

Purification: The crude 2-MeSATP can be purified using anion-exchange chromatography followed by high-performance liquid chromatography (HPLC). The final product is typically obtained as a salt (e.g., tetrasodium salt).

Pharmacological Properties of 2-Methylthio-ATP

2-MeSATP is a potent agonist at several P2Y and P2X receptor subtypes. Its activity is often compared to its diphosphate analog, 2-methylthio-ADP (2-MeSADP), which is a highly potent and selective agonist for the P2Y1, P2Y12, and P2Y13 receptors. The pharmacological data for 2-MeSATP and related compounds are summarized in the tables below.

Table 1: Potency of 2-MeSATP and 2-MeSADP at P2Y Receptors

| Receptor Subtype | Ligand | Potency (EC50/pEC50) | Species | Reference |

| P2Y1 | 2-MeSATP | EC50 = 8 nM | Human | [2] |

| P2Y1 | 2-MeSADP | pEC50 = 8.29 | Human | [3] |

| P2Y11 | 2-MeSATP | EC50 = 13.8 µM | Human | [2] |

| P2Y12 | 2-MeSADP | EC50 = 5 nM | Human | [3] |

| P2Y13 | 2-MeSATP | Weak agonist | Human | [4] |

| P2Y13 | 2-MeSADP | EC50 = 19 nM | Human | [3] |

| P2Y6 | 2-MeSADP | pEC50 = 5.75 | Rat | [3] |

Table 2: Potency of 2-MeSATP at P2X Receptors

| Receptor Subtype | Ligand | Potency (EC50) | Species | Reference |

| P2X1 | 2-MeSATP | 54 nM | Rat | [5] |

| P2X2 | 2-MeSATP | Agonist (potency similar to ATP) | Rat | |

| P2X3 | 2-MeSATP | 350 nM | Rat | [5] |

| P2X5 | 2-MeSATP | Potent agonist | Rat |

Signaling Pathways Activated by 2-Methylthio-ATP

2-MeSATP elicits its physiological effects by activating distinct downstream signaling cascades depending on the P2 receptor subtype it binds to.

P2Y Receptor Signaling

The P2Y receptors are G protein-coupled receptors (GPCRs) that couple to different Gα subunits to initiate intracellular signaling.

-

P2Y1 Receptor Signaling: The P2Y1 receptor, a primary target of 2-MeSATP, couples to Gαq/11. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, platelet aggregation, and neurotransmission.

Caption: P2Y1 receptor signaling pathway activated by 2-MeSATP.

-

P2Y12 Receptor Signaling: While 2-MeSADP is the more potent agonist, 2-MeSATP can also influence P2Y12 receptor signaling. The P2Y12 receptor couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP relieves the inhibition of platelet activation and plays a crucial role in thrombosis.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels. Upon binding of an agonist like 2-MeSATP, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, and the efflux of K+. This leads to membrane depolarization and an increase in intracellular calcium concentration, which can trigger a variety of cellular responses, including fast synaptic transmission, muscle contraction, and inflammation.

Caption: General signaling pathway for P2X receptors activated by 2-MeSATP.

Key Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to 2-MeSATP stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the P2 receptor of interest

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

2-MeSATP stock solution

-

Fluorescence plate reader or microscope with excitation at 340 nm and 380 nm, and emission at ~510 nm

Procedure:

-

Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

-

-

Washing: After incubation, gently wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm for a short period.

-

Add the desired concentration of 2-MeSATP to the wells.

-

Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio over time to determine the cellular response to 2-MeSATP.

Glycogen Phosphorylase Activity Assay

This spectrophotometric assay measures the activity of glycogen phosphorylase, which is often activated by signaling pathways involving calcium, such as the P2Y1 receptor pathway.

Materials:

-

Cell or tissue lysate

-

Glycogen phosphorylase assay buffer (e.g., containing phosphate, AMP, and other cofactors)

-

Glycogen

-

Glucose-1-phosphate (for the synthetic direction) or inorganic phosphate (for the phosphorolysis direction)

-

Coupled enzyme system (e.g., phosphoglucomutase and glucose-6-phosphate dehydrogenase)

-

NADP+

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure (Phosphorolysis Direction):

-

Sample Preparation: Prepare a cell or tissue homogenate in an appropriate buffer and centrifuge to obtain a clear lysate.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, glycogen, and NADP+.

-

Enzyme Coupling: Add the coupling enzymes (phosphoglucomutase and glucose-6-phosphate dehydrogenase) to the reaction mixture.

-

Initiation of Reaction: Add the cell lysate to the cuvette and incubate to establish a baseline.

-

Stimulation (optional): To measure the effect of 2-MeSATP, pre-incubate the cells or tissue with 2-MeSATP before preparing the lysate.

-

Measurement: Start the reaction by adding inorganic phosphate. Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production, measured as the change in absorbance, is proportional to the glycogen phosphorylase activity.

-

Calculation: Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NADPH.

Conclusion

2-Methylthio-ATP is a powerful pharmacological tool for the study of purinergic signaling. Its potent agonistic activity at specific P2Y and P2X receptors has been instrumental in delineating the physiological roles of these receptors. This technical guide provides a centralized resource for researchers, covering the synthesis, pharmacological properties, and key experimental methodologies related to 2-MeSATP. By leveraging the information presented herein, scientists can effectively utilize 2-MeSATP to further explore the complexities of purinergic signaling and its implications in health and disease.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

2-Mesatp as a Purinergic Signaling Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-Mesatp) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for investigating purinergic signaling. It exhibits agonist activity at several P2X and P2Y purinergic receptors, which are involved in a myriad of physiological processes, making 2-Mesatp a critical probe for dissecting the roles of these receptors in health and disease. This technical guide provides a comprehensive overview of 2-Mesatp, including its receptor selectivity, detailed experimental protocols for its use, and an exploration of its metabolic stability, to assist researchers in its effective application.

Core Properties of 2-Mesatp

2-Mesatp is an analog of ATP where a methylthio group replaces the hydrogen atom at the 2-position of the adenine ring. This modification confers increased potency at certain P2 receptors and enhanced stability against enzymatic degradation by ectonucleotidases compared to ATP.

Chemical Structure:

-

IUPAC Name: [[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

-

Molecular Formula: C₁₁H₁₈N₅O₁₃P₃S

-

Molecular Weight: 553.28 g/mol

Data Presentation: Receptor Selectivity and Potency

The utility of 2-Mesatp as a pharmacological probe is defined by its potency and selectivity for various purinergic receptor subtypes. The following tables summarize the available quantitative data for 2-Mesatp activity at human P2Y and P2X receptors. It is important to note that the agonist action of 2-Mesatp at the P2Y₁ receptor has been a subject of debate, with some studies suggesting its effects are due to contamination with 2-methylthioadenosine diphosphate (2-MeSADP), while others have demonstrated its direct agonist activity.[1][2][3]

Table 1: Agonist Potency (EC₅₀) of 2-Mesatp at Human P2Y Receptors

| Receptor Subtype | EC₅₀ (nM) | Comments | Reference(s) |

| P2Y₁ | ~8 - 27 | Potent agonist. Some reports suggest antagonist activity of the pure compound. | [4][5][6] |

| P2Y₂ | >1000 | Weak or inactive. | |

| P2Y₄ | >1000 | Weak or inactive. | |

| P2Y₆ | Inactive | Not a preferred agonist. | [7] |

| P2Y₁₁ | ~13,800 | Weak agonist. | |

| P2Y₁₂ | Weak agonist | Significantly less potent than 2-MeSADP. | [8] |

| P2Y₁₃ | ~79 | Potent agonist. | |

| P2Y₁₄ | Inactive | Not activated by adenine nucleotides. |

Table 2: Agonist Potency (EC₅₀) of 2-Mesatp at Human P2X Receptors

| Receptor Subtype | EC₅₀ (nM) | Comments | Reference(s) |

| P2X₁ | 54 | Potent agonist. | [4][9] |

| P2X₂ | Inactive/Weak | Generally considered insensitive. | [4] |

| P2X₃ | 350 | Moderate agonist. | [4][9] |

| P2X₄ | 2,000 | Partial agonist. | [10] |

| P2X₅ | Weak agonist | [1] | |

| P2X₆ | Weak agonist | [1] | |

| P2X₇ | >10,000 | Very weak or inactive. | [10] |

Signaling Pathways and Experimental Workflows

The activation of P2Y and P2X receptors by 2-Mesatp initiates distinct downstream signaling cascades. P2Y receptors are G protein-coupled receptors (GPCRs), with subtypes coupling to different G proteins to modulate intracellular second messengers. P2X receptors are ligand-gated ion channels that mediate cation influx upon activation.

P2Y₁/P2Y₁₁ receptor signaling pathway initiated by 2-Mesatp.

P2X₁/P2X₃ receptor signaling pathway initiated by 2-Mesatp.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to 2-Mesatp stimulation in a cell line recombinantly expressing a P2Y receptor of interest (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the human P2Y₁ receptor

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

2-Mesatp stock solution (e.g., 10 mM in water)

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Protocol:

-

Cell Culture: Culture HEK293-P2Y₁ cells in DMEM in a T-75 flask until 80-90% confluent.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Aspirate the loading buffer and wash the cells twice with 200 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm for Fura-2. For Fluo-4, use an excitation of 488 nm and emission of 520 nm.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add the desired concentration of 2-Mesatp (e.g., in a 10X concentration to achieve a final concentration range of 1 nM to 10 µM) to the wells using the instrument's injector or by manual pipetting.

-

Continue recording the fluorescence for an additional 3-5 minutes to capture the full response.

-

-

Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. For Fluo-4, express the fluorescence intensity as a change relative to the baseline (ΔF/F₀). Plot the peak response against the logarithm of the 2-Mesatp concentration to determine the EC₅₀ value.

Workflow for the intracellular calcium mobilization assay.

Inositol Monophosphate (IP₁) Accumulation Assay

This protocol describes a method to measure the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of inositol trisphosphate (IP₃), following stimulation of Gq-coupled P2Y receptors with 2-Mesatp. This is often performed using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit.

Materials:

-

HEK293 cells stably expressing the human P2Y₁ receptor

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

-

Stimulation buffer containing LiCl (typically provided in the kit)

-

2-Mesatp stock solution

-

HTRF-compatible plate reader

Protocol:

-

Cell Culture and Plating: Culture and plate the cells in a 96-well or 384-well white plate as described in the calcium mobilization assay protocol.

-

Cell Stimulation:

-

Aspirate the culture medium.

-

Add the stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP₁.

-

Add varying concentrations of 2-Mesatp to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

-

-

Cell Lysis and Detection:

-

Add the lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate to each well.

-

Incubate the plate at room temperature for 1 hour in the dark to allow for the immunoassay to reach equilibrium.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of IP₁ produced. Generate a standard curve using the IP₁ standards provided in the kit. Use the standard curve to determine the concentration of IP₁ in the samples. Plot the IP₁ concentration against the logarithm of the 2-Mesatp concentration to determine the EC₅₀ value.

Workflow for the inositol monophosphate (IP₁) accumulation assay.

Metabolic Stability and Considerations

The methylthio modification at the 2-position of the adenine ring enhances the stability of 2-Mesatp against degradation by ectonucleotidases compared to ATP.[1] Ectonucleotidases, such as the E-NTPDase family (e.g., CD39), are cell surface enzymes that hydrolyze extracellular ATP and ADP to terminate purinergic signaling.[11][12][13] While more stable than ATP, 2-Mesatp is not completely resistant to hydrolysis and can be metabolized, which should be a consideration in experimental design, particularly in long-duration experiments or in tissues with high ectonucleotidase activity. The primary metabolic pathway is likely the sequential hydrolysis of the phosphate chain, leading to 2-MeSADP, 2-MeSAMP, and finally 2-methylthioadenosine.

Limitations and Advantages:

Advantages:

-

Higher Potency: More potent than ATP at several P2 receptor subtypes, particularly P2Y₁ and P2X₁.[4][9]

-

Increased Stability: More resistant to degradation by ectonucleotidases than ATP, providing a more sustained signal.[1]

-

Commercially Available: Readily available from various chemical suppliers.

Limitations:

-

Lack of Complete Selectivity: Activates multiple P2Y and P2X receptor subtypes, which can complicate the interpretation of results in systems expressing multiple receptors.

-

Potential for Metabolism: Although more stable than ATP, it can still be degraded, potentially leading to the formation of other active metabolites like 2-MeSADP.

-

Controversial P2Y₁ Activity: The debate over its intrinsic agonist versus antagonist activity at the P2Y₁ receptor necessitates careful interpretation of data and the use of highly purified 2-Mesatp.[1][2][3]

Conclusion

2-Mesatp remains a cornerstone pharmacological tool for the study of purinergic signaling. Its enhanced potency and stability over the endogenous ligand ATP make it an invaluable probe for activating specific P2 receptor subtypes. However, researchers must be mindful of its lack of absolute selectivity and potential for metabolic degradation. By carefully considering these factors and employing the detailed experimental protocols outlined in this guide, scientists can effectively leverage 2-Mesatp to unravel the complex roles of purinergic signaling in physiology and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD73 Ectonucleotidase Restrains CD8+ T Cell Metabolic Fitness and Anti-tumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 2-MeSATP on Macrophage Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The two major phenotypes, classically activated (M1) and alternatively activated (M2) macrophages, represent two ends of a spectrum of activation states. M1 macrophages are pro-inflammatory and microbicidal, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and immune regulation. The purinergic signaling network, involving extracellular nucleotides like ATP and their receptors, has emerged as a critical regulator of macrophage function. This technical guide focuses on the in vitro effects of 2-methylthioadenosine triphosphate (2-MeSATP), a stable ATP analog, on macrophage activation. 2-MeSATP is a known agonist for the P2Y11 purinergic receptor, which is increasingly recognized for its role in modulating macrophage phenotype and function.[1][2] This document provides a comprehensive overview of the known signaling pathways, detailed experimental protocols to study the effects of 2-MeSATP, and a summary of expected quantitative outcomes based on the current understanding of P2Y11 receptor activation in macrophages.

Data Presentation: Expected Quantitative Effects of 2-MeSATP on Macrophage Activation

The following tables summarize the anticipated quantitative effects of 2-MeSATP on macrophage activation, primarily based on its known agonistic activity on the P2Y11 receptor, which is notably upregulated in M2-polarized macrophages.[2][3]

Table 1: Effect of 2-MeSATP on Cytokine and Chemokine Secretion by M2-Polarized Macrophages

| Analyte | Expected Effect of 2-MeSATP | Method of Detection | Reference Protocol |

| Pro-inflammatory Cytokines | |||

| TNF-α | ↓ (Suppression of LPS-induced secretion) | ELISA, AlphaLISA | --INVALID-LINK-- |

| IL-1β | ↓ (Suppression of inflammasome activation) | ELISA | |

| IL-6 | ↓ (Suppression of pro-inflammatory stimuli-induced secretion) | ELISA | |

| IL-12 | ↓ (Suppression of pro-inflammatory stimuli-induced secretion) | ELISA | |

| Anti-inflammatory & Pro-angiogenic Factors | |||

| IL-10 | ↑ | ELISA | --INVALID-LINK-- |

| sTNFR2 (soluble TNF receptor 2) | ↑ (Shedding) | ELISA | |

| VEGF (Vascular Endothelial Growth Factor) | ↑ | ELISA | |

| CCL20 (Chemokine) | ↑ | ELISA | |

| IL-8 (CXCL8) | ↑ | ELISA | [2] |

Table 2: Effect of 2-MeSATP on Macrophage Phenotypic Markers and Functional Assays

| Parameter | Expected Effect of 2-MeSATP | Method of Detection | Reference Protocol |

| M2-associated Markers | |||

| Arginase-1 Activity | ↑ | Colorimetric Assay | --INVALID-LINK-- |

| CD206 (Mannose Receptor) Expression | ↑ | Flow Cytometry | |

| CD163 Expression | ↑ | Flow Cytometry | |

| M1-associated Functions | |||

| Nitric Oxide (NO) Production | ↓ (Suppression of LPS/IFN-γ-induced production) | Griess Assay | --INVALID-LINK-- |

| General Macrophage Function | |||

| Phagocytosis | ↑ (of apoptotic cells) | Flow Cytometry, Microscopy | --INVALID-LINK-- |

Signaling Pathways

Activation of the P2Y11 receptor by 2-MeSATP in macrophages, particularly M2 macrophages, initiates a complex network of intracellular signaling cascades. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[1]

-

Gs-protein coupling leads to the activation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels.

-

Gq-protein coupling activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

These initial signaling events converge on downstream pathways, including the IκB kinase (IKK)/NF-κB and the MEK/ERK pathways, ultimately leading to the modulation of gene expression and cellular responses characteristic of an anti-inflammatory and pro-resolving macrophage phenotype.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the in vitro effects of 2-MeSATP on macrophage activation.

Protocol 1: Differentiation and Polarization of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs), which are the primary cell type known to upregulate the P2Y11 receptor.

Materials:

-

Human buffy coats from healthy donors

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)

-

Recombinant Human Interleukin-4 (IL-4), Interleukin-10 (IL-10), or Interleukin-13 (IL-13)

-

2-MeSATP

Procedure:

-

PBMC Isolation: Isolate PBMCs from buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Monocyte Adherence: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture plates at a density of 1-2 x 10^6 cells/cm². Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Washing: Gently wash the plates three times with warm PBS or RPMI-1640 to remove non-adherent lymphocytes.

-

M0 Macrophage Differentiation: Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 6-7 days, replacing the medium every 2-3 days.

-

M2 Macrophage Polarization: After differentiation, replace the medium with fresh medium containing M-CSF and polarize the M0 macrophages by adding IL-4 (20 ng/mL), IL-10 (20 ng/mL), or IL-13 (20 ng/mL). Incubate for 24-48 hours.

-

2-MeSATP Treatment: Following M2 polarization, replace the medium with fresh medium containing the desired concentrations of 2-MeSATP (e.g., 1-100 µM). Include a vehicle control (medium without 2-MeSATP). Incubate for the desired time period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.

Protocol 2: General Cell Culture and Stimulation for Murine Macrophages (e.g., RAW 264.7, Bone Marrow-Derived Macrophages)

For studies utilizing murine macrophage cell lines or primary cells, the following general protocol can be adapted.

Cell Lines (e.g., RAW 264.7):

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells at an appropriate density in tissue culture plates.

-

For M2-like polarization, cells can be treated with IL-4 (20 ng/mL) for 24 hours prior to 2-MeSATP stimulation.

-

Treat with 2-MeSATP at desired concentrations and time points.

Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture bone marrow cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.

-

Polarize BMDMs to an M2 phenotype with IL-4 (20 ng/mL) for 24 hours.

-

Treat with 2-MeSATP as described for other macrophage types.

Protocol 3: Quantification of Tumor Necrosis Factor-alpha (TNF-α) Secretion

This protocol describes the measurement of TNF-α in culture supernatants by ELISA, a common method to assess pro-inflammatory responses.

Procedure:

-

After treating macrophages with 2-MeSATP (and a pro-inflammatory stimulus like LPS, if investigating suppression), collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.

-

Perform a sandwich ELISA for TNF-α using a commercial kit according to the manufacturer's instructions.[4][5]

-

Briefly, coat a 96-well plate with a capture antibody for TNF-α.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After another incubation and wash, add streptavidin-HRP.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

Protocol 4: Quantification of Interleukin-10 (IL-10) Secretion

This protocol outlines the measurement of the anti-inflammatory cytokine IL-10 in culture supernatants.

Procedure:

-

Collect and process cell culture supernatants as described in Protocol 3.

-

Use a commercial ELISA kit for IL-10, following the manufacturer's protocol. The steps are analogous to the TNF-α ELISA described above, but with antibodies specific for IL-10.[6]

Protocol 5: Arginase-1 Activity Assay

This colorimetric assay measures the activity of arginase-1, a key enzyme in M2 macrophages that competes with iNOS for the substrate L-arginine.

Procedure:

-

After treatment with 2-MeSATP, wash the macrophage monolayer with PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

-

Activate arginase by heating the lysate with MnCl2.

-

Incubate the activated lysate with L-arginine to allow for the conversion to urea.

-

Stop the reaction and measure the amount of urea produced using a colorimetric reagent (e.g., α-isonitrosopropiophenone).

-

Read the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate arginase activity based on a urea standard curve.[7][8][9]

Protocol 6: Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a hallmark of M1 macrophage activation, by measuring its stable end product, nitrite, in the culture supernatant.

Procedure:

-

To assess the suppressive effect of 2-MeSATP, pre-treat M1-polarized macrophages (stimulated with LPS and IFN-γ) with 2-MeSATP.

-

Collect the culture supernatants.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Incubate in the dark at room temperature to allow for a colorimetric reaction.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 7: Macrophage Phagocytosis Assay

This protocol uses fluorescently labeled particles to quantify the phagocytic capacity of macrophages.

Procedure:

-

Label target particles (e.g., zymosan, apoptotic cells, or fluorescent beads) with a fluorescent dye (e.g., FITC or pHrodo).

-

Treat macrophages with 2-MeSATP.

-

Add the labeled particles to the macrophage culture and incubate to allow for phagocytosis.

-

Wash away non-ingested particles.

-

Quantify phagocytosis using either:

-

Fluorimetry: Lyse the cells and measure the fluorescence intensity in the lysate.

-

Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

-

Conclusion

The available evidence strongly suggests that 2-MeSATP, acting through the P2Y11 receptor, promotes an anti-inflammatory and pro-resolving phenotype in macrophages, particularly in the M2 subset. This is characterized by the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and tissue repair-associated functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the specific effects of 2-MeSATP on macrophage activation in vitro. Such studies are crucial for understanding the therapeutic potential of targeting the P2Y11 receptor in inflammatory diseases, wound healing, and immuno-oncology. Further research is warranted to generate specific dose-response data for 2-MeSATP across a comprehensive range of macrophage activation markers and to further elucidate the intricate signaling networks involved.

References

- 1. researchgate.net [researchgate.net]

- 2. The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cbsjournal.com [cbsjournal.com]

- 7. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-MeSATP as a P2 Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine 5'-triphosphate (ATP) that has been instrumental in the pharmacological characterization of purinergic P2 receptors. As a non-selective agonist, it exhibits activity across both the ionotropic P2X and metabotropic P2Y receptor families. This technical guide provides a comprehensive overview of the pharmacological profile of 2-MeSATP, detailing its potency and efficacy at various P2 receptor subtypes, the experimental protocols used to determine these properties, and the downstream signaling pathways it activates.

Quantitative Pharmacological Data

The potency and efficacy of 2-MeSATP vary across different P2 receptor subtypes. The following tables summarize the available quantitative data, primarily focusing on half-maximal effective concentrations (EC₅₀) which denote the concentration of 2-MeSATP required to elicit 50% of its maximal effect.

Table 1: Potency of 2-MeSATP at P2X Receptor Subtypes

| Receptor Subtype | Species | Potency (EC₅₀) | Notes |

| P2X1 | Human | 54 nM | Potent agonist. |

| P2X3 | Human | 350 nM | Potent agonist. |

| P2X4 | Human | 2 µM[1] | Partial agonist, approximately 57% of the maximal response to ATP.[1] |

| P2X4 | Mouse | 8 µM[1] | Partial agonist, approximately 65% of the maximal response to ATP.[1] |

Table 2: Potency of 2-MeSATP at P2Y Receptor Subtypes

| Receptor Subtype | Species | Potency (EC₅₀) | Notes |

| P2Y1 | Human | 8 nM[2] | The agonist activity of 2-MeSATP at the P2Y1 receptor has been a subject of debate, with some studies suggesting its effects may be due to contamination with 2-MeSADP.[3] However, other studies indicate it is a direct, albeit sometimes less potent, agonist compared to 2-MeSADP.[2][3] |

| P2Y11 | Human | 13.8 µM[2] | Weak agonist. |

| P2Y13 | Human | Weak agonist | Acts as a weak agonist at the P2Y13 receptor.[4] |

Key Experimental Protocols

The pharmacological characterization of 2-MeSATP has been achieved through a variety of in vitro assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptors

This technique is employed to measure the ion channel activity of P2X receptors upon agonist stimulation.

Objective: To record the inward currents mediated by P2X receptor activation in response to 2-MeSATP.

Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the P2X receptor subtype of interest.[5][6][7]

Solutions:

-

Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES. Adjusted to pH 7.3 with NaOH.[6]

-

Intracellular Solution (ICS) (in mM): 110 KF, 10 KCl, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.[6]

Procedure:

-

Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with ICS.

-

Recording:

-

Mount the coverslip in a recording chamber on an inverted microscope and perfuse with ECS.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply 2-MeSATP at varying concentrations using a fast-perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.[5]

-

Data Analysis: Plot the peak current amplitude against the concentration of 2-MeSATP to generate a dose-response curve and determine the EC₅₀ value.

Calcium Mobilization Assay for Gq-Coupled P2Y Receptors (e.g., P2Y1)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.

Objective: To quantify the mobilization of intracellular calcium in response to 2-MeSATP acting on P2Y1 receptors.

Cell Lines: 1321N1 human astrocytoma cells or other cell lines endogenously or recombinantly expressing the P2Y1 receptor.[8]

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9][10]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

Procedure:

-

Cell Seeding: Plate cells in a 96-well or 384-well black, clear-bottom microplate and culture to form a confluent monolayer.

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Incubate the cells with a calcium-sensitive dye loading solution in the dark at 37°C for approximately 1 hour.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of 2-MeSATP to the wells.

-

-

Data Acquisition: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is measured.[9]

Data Analysis: The increase in fluorescence (or fluorescence ratio) is plotted against the concentration of 2-MeSATP to determine the EC₅₀ for calcium mobilization.

cAMP Accumulation Assay for Gi-Coupled P2Y Receptors (e.g., P2Y12)

This assay is used to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Objective: To determine the inhibitory effect of 2-MeSATP on forskolin-stimulated cAMP production in cells expressing P2Y12 receptors.

Cell Lines: CHO-K1 or HEK293 cells expressing the P2Y12 receptor.

Reagents:

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or RO-20-1724) to prevent cAMP degradation.[11][12]

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture cells in appropriate multi-well plates.

-

Assay:

-

Pre-incubate the cells with a PDE inhibitor.

-

Add varying concentrations of 2-MeSATP.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells.

-

Measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of 2-MeSATP to calculate the IC₅₀ value.

Signaling Pathways